molecular formula C30H41NO7 B12391583 SARS-CoV-2-IN-47

SARS-CoV-2-IN-47

Katalognummer: B12391583
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: WQVKAVYGUGBZNH-ZUMFDBBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SARS-CoV-2-IN-47 is a chemical compound that has garnered significant attention due to its potential antiviral properties against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific viral proteins and pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup. Generally, the synthesis involves:

    Preparation of Intermediates: This step includes the synthesis of key intermediate compounds through various chemical reactions such as condensation, cyclization, and functional group modifications.

    Final Assembly: The intermediate compounds are then subjected to further reactions, including coupling and purification steps, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity. Quality control measures are also crucial to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

SARS-CoV-2-IN-47 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

SARS-CoV-2-IN-47 has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.

    Medicine: Explored as a potential antiviral agent for the treatment of COVID-19 and other viral infections.

    Industry: Utilized in the development of diagnostic tools and therapeutic formulations.

Wirkmechanismus

SARS-CoV-2-IN-47 exerts its effects by targeting specific viral proteins and pathways involved in the replication and spread of SARS-CoV-2. The compound binds to the active sites of viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are essential for viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Favipiravir: Another antiviral that inhibits viral RNA polymerase.

    Hydroxychloroquine: A drug that has been investigated for its potential antiviral effects against SARS-CoV-2.

Uniqueness

SARS-CoV-2-IN-47 is unique in its specific binding affinity and inhibitory effects on key viral enzymes. Unlike other compounds, it may offer a higher degree of specificity and potency, making it a promising candidate for further development and clinical trials.

Eigenschaften

Molekularformel

C30H41NO7

Molekulargewicht

527.6 g/mol

IUPAC-Name

[(2R)-3-(3,4-dihydroxyphenyl)-1-(dodecylamino)-1-oxopropan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H41NO7/c1-2-3-4-5-6-7-8-9-10-11-18-31-30(37)28(21-23-13-16-25(33)27(35)20-23)38-29(36)17-14-22-12-15-24(32)26(34)19-22/h12-17,19-20,28,32-35H,2-11,18,21H2,1H3,(H,31,37)/b17-14+/t28-/m1/s1

InChI-Schlüssel

WQVKAVYGUGBZNH-ZUMFDBBVSA-N

Isomerische SMILES

CCCCCCCCCCCCNC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O

Kanonische SMILES

CCCCCCCCCCCCNC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.